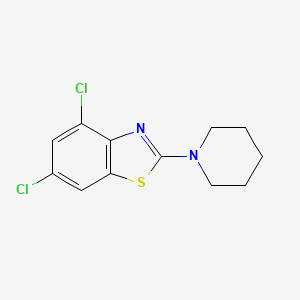

4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole

Description

4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole is a benzothiazole derivative characterized by a piperidinyl substituent at position 2 and chlorine atoms at positions 4 and 6. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen-containing aromatic ring, widely studied for their pharmacological and material science applications.

Properties

IUPAC Name |

4,6-dichloro-2-piperidin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2S/c13-8-6-9(14)11-10(7-8)17-12(15-11)16-4-2-1-3-5-16/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHKZFSEGDXXMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with piperidine and a chlorinating agent. One common method includes the following steps:

Formation of Benzothiazole Core: 2-aminothiophenol reacts with carbon disulfide and a base to form the benzothiazole ring.

Chlorination: The benzothiazole derivative is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 4 and 6 positions.

Piperidine Substitution: Finally, the chlorinated benzothiazole reacts with piperidine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substituted Benzothiazoles: Products with various functional groups replacing the chlorine atoms.

Oxidized or Reduced Derivatives: Compounds with altered oxidation states of the benzothiazole ring.

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its anticancer properties . Studies have shown that benzothiazole derivatives, including those with piperidine moieties, exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Synthesis and Evaluation : Research has demonstrated that benzothiazole-piperazine hybrids possess moderate to potent activity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) . The incorporation of different heterocyclic scaffolds into these compounds enhances their anticancer potential.

- Mechanism of Action : The mechanism often involves the modulation of specific biological pathways through interaction with molecular targets like enzymes and receptors .

Antimicrobial Properties

4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole also shows promise in the field of antimicrobial research :

- Broad-Spectrum Activity : Benzothiazole derivatives have been reported to exhibit antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the piperidine moiety may enhance this activity.

- Resistance Overcoming : Given the rise of antibiotic resistance, compounds like this compound are being explored as potential new therapeutic agents that could provide effective treatment options against resistant strains .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The structure activity relationship (SAR) studies have indicated that modifications to the benzothiazole nucleus can significantly alter biological activity. For example:

- Substituent Effects : The introduction of different substituents on the benzothiazole ring can enhance anticancer and antimicrobial activities. Compounds with halogen substitutions often show improved efficacy .

Case Studies

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzothiazoles

Substituent Position and Electronic Effects

2-Chloro-6-nitro-1,3-benzothiazole () :

This compound features chlorine at position 2 and a nitro group at position 6. The nitro group is a strong electron-withdrawing substituent, which contrasts with the electron-donating piperidinyl group in the target compound. Nitro groups typically increase reactivity in electrophilic substitution reactions, while piperidinyl groups may enhance solubility due to their basicity. The absence of chlorine at position 4 in this analog reduces steric hindrance compared to the target compound .- 2-Methylsulfanyl-1,3-benzothiazole (): The methylsulfanyl group at position 2 introduces sulfur’s polarizability and moderate electron-donating effects. The target compound’s chlorines at positions 4 and 6 likely increase its lipophilicity (ClogP ~3.5 estimated) compared to the methylsulfanyl analog (ClogP ~2.8) .

Halogen vs. Alkyl Substituents

- 2-Bromo-4,6-dimethyl-1,3-benzothiazole (): Bromine at position 2 and methyl groups at 4 and 6 differ significantly from the target compound’s substituents. Bromine’s larger atomic radius (1.85 Å vs. Cl: 0.99 Å) may sterically hinder interactions, while methyl groups at 4 and 6 reduce electronegativity compared to chlorine.

2-Chloro-4-propan-2-yl-1,3-benzothiazole () :

The isopropyl group at position 4 introduces steric bulk, which may reduce binding affinity in enzymatic pockets compared to the target compound’s chlorine at the same position. Chlorine’s electronegativity could enhance dipole interactions, whereas the isopropyl group contributes to hydrophobicity .

Heterocyclic Substituent Variations

- 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (): The piperazinyl group (a six-membered ring with two nitrogens) at position 2 differs from the target’s piperidinyl group (one nitrogen). Piperazine’s additional nitrogen increases basicity (pKa ~9.5 vs. Methyl groups at 5 and 6 versus chlorines in the target compound further differentiate hydrophobicity and electronic effects .

- 2-(4,5-Dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole derivatives (): Pyrazole substituents at position 2 introduce a five-membered aromatic ring with two adjacent nitrogens. These derivatives demonstrated modulation of AST and ALT enzyme activity in myocardial infarction patients, highlighting the pharmacological relevance of substituent choice. The target compound’s piperidinyl group may offer different binding modes due to its non-aromatic, flexible structure .

Comparative Data Table

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties/Activities |

|---|---|---|---|

| 4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole | Cl (4,6), Piperidinyl (2) | ~285 (estimated) | High lipophilicity, potential enzyme modulation |

| 2-Bromo-4,6-dimethyl-1,3-benzothiazole | Br (2), CH₃ (4,6) | 242.14 | Steric hindrance, moderate reactivity |

| 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole | CH₃ (5,6), Piperazinyl (2) | ~263 (estimated) | Enhanced solubility, basicity |

| 2-(4,5-Dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole | Pyrazolyl (2) | Varies | AST/ALT enzyme inhibition/activation |

Research Implications

The substitution pattern of this compound positions it uniquely among benzothiazole derivatives. Comparative studies with analogs like 5,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole suggest that minor structural changes (e.g., piperidine vs. piperazine) could significantly alter pharmacological profiles. Further research should explore synthesis routes (as in ) and biological screening to validate these hypotheses.

Biological Activity

4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole (CAS No. 252725-58-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 287.2 g/mol. Its structure features a benzothiazole core substituted with piperidine and dichloro groups, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA). The compound was found to inhibit bacterial gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

Anti-inflammatory Properties

In addition to its antimicrobial effects, compounds similar to this compound have been investigated for anti-inflammatory activity. Studies suggest that these compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Gyrase Inhibition : The compound inhibits bacterial gyrase and topoisomerase IV, leading to disruption in DNA replication.

- PPARδ Agonism : Similar benzothiazole derivatives have been identified as agonists for peroxisome proliferator-activated receptor δ (PPARδ), suggesting a potential role in metabolic regulation .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated that this compound showed promising results against various bacterial strains. The compound's ability to penetrate bacterial membranes and inhibit essential enzymes was a key factor in its efficacy.

Case Study 2: In Vivo Studies

In vivo experiments using murine models indicated that the compound could significantly reduce bacterial load in infected tissues when administered at therapeutic doses. This suggests potential for clinical applications in treating bacterial infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.